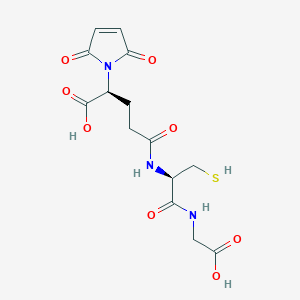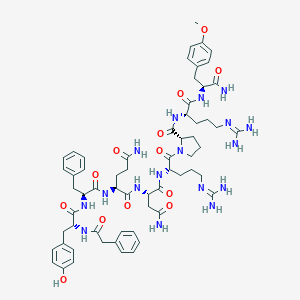![molecular formula C15H14IN3O2S B238342 N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide, also known as IPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. IPAM is a small molecule that can be synthesized in the laboratory and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide involves its interaction with PTPs. N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide binds to the active site of PTPs and inhibits their activity, leading to altered cellular signaling pathways. The selectivity of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide for certain PTPs makes it a valuable tool for studying their function in specific cellular processes.
Biochemical and Physiological Effects:
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its role as a PTP inhibitor, N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and to be a potent antioxidant. These properties make N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in lab experiments is its selectivity for certain PTPs. This allows for the specific study of their function in cellular signaling pathways. Additionally, N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide is a small molecule that can be easily synthesized in the laboratory, making it readily available for research purposes. However, one limitation of using N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide for use in research.
将来の方向性
For research include further studies on the role of PTPs in cellular signaling pathways and the development of new drugs for the treatment of cancer and inflammatory diseases based on the properties of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide. Additionally, research on the safety and efficacy of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide in human subjects is needed to determine its potential as a therapeutic agent.
合成法
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide can be synthesized in the laboratory by reacting 5-iodo-2-pyridinecarboxylic acid with thionyl chloride to form 5-iodo-2-pyridinecarbonyl chloride. The resulting compound is then reacted with 3-methylphenol in the presence of a base to form N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide. The synthesis of N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been optimized to produce high yields and purity, making it a suitable compound for research purposes.
科学的研究の応用
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been found to exhibit various scientific research applications. One of the most significant applications is its use as a tool compound for studying the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. PTPs are enzymes that play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying their function.
特性
製品名 |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
|---|---|
分子式 |
C15H14IN3O2S |
分子量 |
427.3 g/mol |
IUPAC名 |
N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14IN3O2S/c1-10-3-2-4-12(7-10)21-9-14(20)19-15(22)18-13-6-5-11(16)8-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
InChIキー |
SIKKBWGLBBBXMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)I |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)


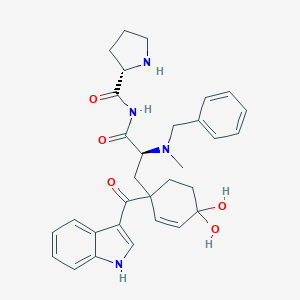

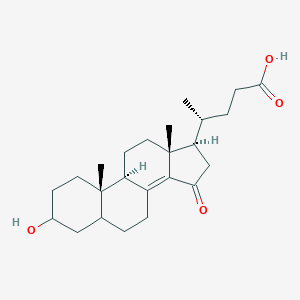

![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
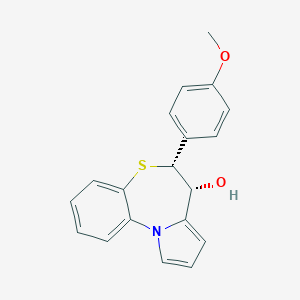
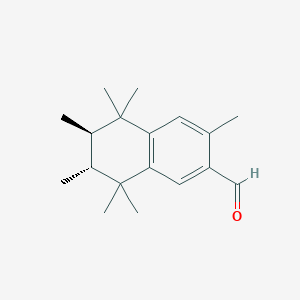
![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
